[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
W000113414_I13 is a chemical compound known as an acid ceramidase inhibitor. It exhibits dose-dependent inhibition of acid ceramidase with an IC50 value of 6.6 μM. This compound is primarily used in cancer research due to its ability to inhibit acid ceramidase, an enzyme involved in the metabolism of ceramides .
Vorbereitungsmethoden
The synthesis of W000113414_I13 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
W000113414_I13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
W000113414_I13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acid ceramidase and its effects on ceramide metabolism.
Biology: Helps in understanding the role of ceramides in cellular processes and their impact on cell signaling and apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit acid ceramidase, which is involved in the regulation of cell growth and survival.
Industry: Utilized in the development of new drugs and therapeutic agents targeting acid ceramidase.
Wirkmechanismus
W000113414_I13 exerts its effects by inhibiting acid ceramidase, an enzyme that hydrolyzes ceramides into sphingosine and fatty acids. By inhibiting this enzyme, W000113414_I13 increases the levels of ceramides, which can induce apoptosis and inhibit cell proliferation. The molecular targets and pathways involved include the ceramide signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
W000113414_I13 is unique due to its specific inhibition of acid ceramidase. Similar compounds include other acid ceramidase inhibitors, such as:
B13: Another acid ceramidase inhibitor with a different chemical structure but similar inhibitory effects.
LCL521: A potent acid ceramidase inhibitor with a higher IC50 value compared to W000113414_I13.
These compounds share similar inhibitory effects on acid ceramidase but differ in their chemical structures, potencies, and mechanisms of action.
Eigenschaften
Molekularformel |
C32H41NO7 |
---|---|
Molekulargewicht |
551.7 g/mol |
IUPAC-Name |
2-[[5-[3-[4-[(2-tert-butyl-1,3-dioxolan-2-yl)methoxy]-3-methylphenyl]pentan-3-yl]-7-methyl-1-benzofuran-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C32H41NO7/c1-8-31(9-2,24-15-21(4)28-22(16-24)17-26(40-28)29(36)33-18-27(34)35)23-10-11-25(20(3)14-23)37-19-32(30(5,6)7)38-12-13-39-32/h10-11,14-17H,8-9,12-13,18-19H2,1-7H3,(H,33,36)(H,34,35) |
InChI-Schlüssel |
UWEMVECFBXHDFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C1=CC(=C(C=C1)OCC2(OCCO2)C(C)(C)C)C)C3=CC4=C(C(=C3)C)OC(=C4)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.